2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine
CAS No.: 338749-32-9
Cat. No.: VC7725610
Molecular Formula: C24H22N2O3
Molecular Weight: 386.451
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338749-32-9 |
|---|---|
| Molecular Formula | C24H22N2O3 |
| Molecular Weight | 386.451 |
| IUPAC Name | [(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]amino] 4-methylbenzoate |
| Standard InChI | InChI=1S/C24H22N2O3/c1-16-6-8-18(9-7-16)24(27)29-26-23(22-5-3-4-14-25-22)21-15-20(21)17-10-12-19(28-2)13-11-17/h3-14,20-21H,15H2,1-2H3/b26-23- |
| Standard InChI Key | ZFHOIJKCYHCWHT-RWEWTDSWSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)ON=C(C2CC2C3=CC=C(C=C3)OC)C4=CC=CC=N4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C<sub>24</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>, with a molar mass of 386.44 g/mol. Its structure integrates three key components:
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A pyridine ring, contributing aromatic stability and electron-deficient characteristics.
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A cyclopropyl group fused to a 4-methoxyphenyl moiety, introducing steric strain and conformational rigidity.
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An imine functional group (-N=CH-) linked to a 4-methylbenzoyloxy substituent, enabling nucleophilic addition and hydrolysis reactions.
The methoxy (-OCH<sub>3</sub>) and methylbenzoyloxy (-OCOC<sub>6</sub>H<sub>4</sub>CH<sub>3</sub>) groups enhance lipophilicity, potentially improving membrane permeability in biological systems.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Weight | 386.44 g/mol |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |
| Stability | Sensitive to acidic/basic conditions due to imine and ester groups |
| Melting Point | Not reported in available literature |
The compound’s reactivity is dominated by:
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Imino group: Participates in nucleophilic additions (e.g., with amines or hydrazines).
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Ester moiety: Susceptible to hydrolysis under acidic or alkaline conditions, yielding 4-methylbenzoic acid and hydroxylamine derivatives.
Biological Activities
Antimicrobial Properties
A 2012 study screened the compound against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, observing inhibitory effects at micromolar concentrations. While the exact mechanism remains unelucidated, preliminary hypotheses suggest:
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Disruption of bacterial cell membranes via lipophilic interactions.
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Inhibition of enzymatic processes critical for cell wall synthesis.
Synthetic and Analytical Considerations
Synthesis Pathways
Though detailed synthetic protocols are scarce, analogous compounds suggest a multi-step approach:
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Cyclopropanation: Coupling of 4-methoxyphenylacetylene with diazomethane derivatives.
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Imine Formation: Condensation of the cyclopropane-bearing aldehyde with a pyridine-containing amine.
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Esterification: Introduction of the 4-methylbenzoyloxy group via acyl chloride intermediates.
Characterization Techniques
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FTIR: Identifies imine (C=N stretch ~1590–1620 cm<sup>-1</sup>) and ester (C=O ~1720 cm<sup>-1</sup>) functionalities .
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NMR: <sup>1</sup>H NMR signals for imine protons typically appear at δ 8.3–8.5 ppm as singlets .
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Mass Spectrometry: Molecular ion peaks align with the theoretical m/z of 386.44.
Challenges and Future Directions
Pharmacological Limitations
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Bioavailability: High molecular weight and lipophilicity may limit aqueous solubility.
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Metabolic Stability: Ester groups are prone to enzymatic hydrolysis in vivo, potentially reducing efficacy.
Research Priorities
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Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropane or benzoyloxy groups to optimize potency.
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In Vivo Toxicology: Assessing chronic toxicity and maximum tolerated doses.
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Formulation Development: Exploring nanoparticle encapsulation or prodrug strategies to enhance delivery.
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